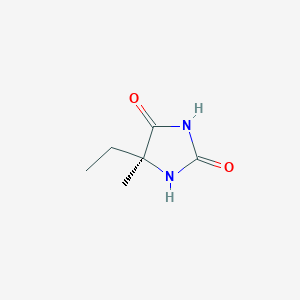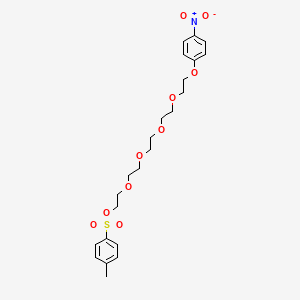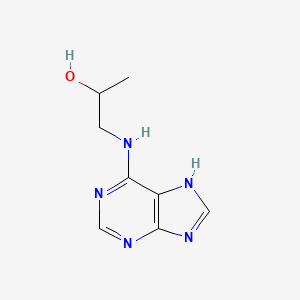
S-(4-ethynylphenyl) ethanethioate
Descripción general
Descripción
Synthesis Analysis
EPE is typically synthesized through a two-step reaction involving the reaction of 4-ethynylphenyl magnesium bromide with ethyl chloroacetate, followed by the reaction of the resulting intermediate with thiourea. This process leads to the formation of EPE with a yield of around 79%.Molecular Structure Analysis
The molecular structure of EPE contains a total of 20 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom . The exact mass of EPE is 178.04500 .Aplicaciones Científicas De Investigación
Ethane Dehydrogenation Catalysis
Research by Galvita et al. (2010) on PtSn/Mg(Al)O catalysts highlights the potential use of S-(4-ethynylphenyl) ethanethioate in ethane dehydrogenation. This process is essential for producing ethene, a vital component in the petrochemical industry. The study focused on understanding the effects of Sn on Pt dispersion, catalyst activity, and selectivity for dehydrogenation, as well as coke formation (Galvita, Siddiqi, Sun, & Bell, 2010).
Synthesis of Iodine-Containing Compounds
Yang et al. (2011) developed a method for synthesizing 3,4-diiododihydrothiophenes via electrophilic iodocyclization of various S-hydroxy-2-butynyl ethanethioates. This technique has implications for the use of S-(4-ethynylphenyl) ethanethioate in creating iodine-containing products for organic transformations (Yang, Jin, Bao, & Yamamoto, 2011).
Molecular Electronic Devices
A study by Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center, closely related to S-(4-ethynylphenyl) ethanethioate, in the active layer of an electronic device. This resulted in negative differential resistance and a significant on-off peak-to-valley ratio, suggesting applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Weak Hydrogen Bonding in Crystal Structures
The work of Galoppini and Gilardi (1999) revealed that tetrakis(4-ethynylphenyl)methane, a compound structurally similar to S-(4-ethynylphenyl) ethanethioate, forms interwoven diamondoid lattices in its crystal structure due to weak hydrogen bonds. This finding has implications for materials science and crystal engineering (Galoppini & Gilardi, 1999).
Catalytic Oxidative Dehydrogenation
Najari et al. (2021) reviewed the catalytic oxidative dehydrogenation (ODH) of ethane, a process relevant to the applications of S-(4-ethynylphenyl) ethanethioate. Their analysis covers recent developments in catalytic technologies and mechanisms, highlighting the potential for this compound in reducing carbon emissions in ethene production (Najari, Saeidi, Concepción, Dionysiou, Bhargava, Lee, & Wilson, 2021).
Propiedades
IUPAC Name |
S-(4-ethynylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCGDCKAJESMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)
![4-[1,3,4]Triazol-1-yl-benzaldehyde](/img/structure/B3323762.png)
